6-Chloroquinolin-4-ol

Description

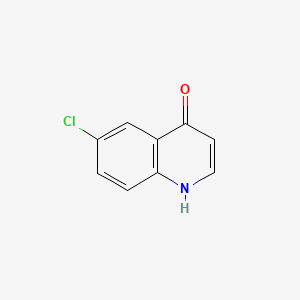

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGUQCVVGPZTPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90944520 | |

| Record name | 6-Chloroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21921-70-0, 23432-43-1 | |

| Record name | 21921-70-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 23432-43-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-4-quinolinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Chloroquinolin-4-ol chemical structure and properties

An In-depth Technical Guide to 6-Chloroquinolin-4-ol

Introduction

This compound is a heterocyclic compound belonging to the quinoline class of molecules. The quinoline scaffold is a prominent structural motif in numerous natural and synthetic bioactive compounds, exhibiting a wide range of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1] this compound, which exists in a tautomeric equilibrium with its keto form, 6-chloroquinolin-4(1H)-one, serves as a crucial intermediate and building block in the synthesis of more complex molecules for drug discovery and development.[2][3]

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound. It is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development, offering detailed data, experimental protocols, and visualizations of relevant chemical and biological processes.

Chemical Structure and Properties

This compound is characterized by a quinoline ring system substituted with a chlorine atom at the 6-position and a hydroxyl group at the 4-position. This hydroxyl group results in keto-enol tautomerism, where the compound can exist as either the -ol or -one form.[2]

Chemical Identification

The fundamental identifiers for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 6-chloro-1H-quinolin-4-one[2] |

| Synonyms | 6-Chloro-4-quinolinol, 6-Chloro-4-hydroxyquinoline, 6-Chloroquinolin-4(1H)-one[2][4] |

| CAS Number | 23432-43-1, 21921-70-0[2][4] |

| Molecular Formula | C₉H₆ClNO[2][4][5] |

| Molecular Weight | 179.60 g/mol [2] |

| InChIKey | XXGUQCVVGPZTPF-UHFFFAOYSA-N[2] |

| Canonical SMILES | C1=CC2=C(C=C1Cl)C(=O)C=CN2[2] |

Physicochemical Properties

The physical and chemical properties of a compound are critical for its application in synthesis and biological assays. Due to its lipophilic nature, this compound has low solubility in aqueous solutions but is soluble in organic solvents like DMSO.[6]

| Property | Value |

| Appearance | Data not available (Related compound 7-chloroquinolin-4-ol is a pale yellow to brownish solid[7]) |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Low aqueous solubility; requires organic solvents like DMSO for dissolution.[6][8] |

| XLogP3 | 1.2[2] |

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and quality control of the compound.

| Spectroscopy | Data |

| ¹H NMR | Spectral data is available but specific shifts are not detailed in the surveyed literature.[9] |

| IR (Infrared) | For the related 6-Chloro-2-phenylquinolin-4-ol, characteristic peaks are observed at: 3400-3200 cm⁻¹ (O-H stretch), 1640 cm⁻¹ (C=O stretch, keto-tautomer), 1600, 1550, 1480 cm⁻¹ (aromatic C=C and C=N stretching), and 750 cm⁻¹ (C-Cl stretch).[3] |

| Mass Spectrometry | GC-MS data indicates a top peak at m/z 151.[2] |

Synthesis and Experimental Protocols

The synthesis of 4-hydroxyquinoline derivatives can be achieved through several established methodologies, including the Gould-Jacobs reaction and the Friedländer synthesis.[1][3] The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinolines from anilines.

Experimental Protocol: Gould-Jacobs Synthesis of this compound

This protocol is adapted from established methods for synthesizing 4-hydroxyquinoline derivatives.[3]

Materials:

-

4-chloroaniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Diphenyl ether

-

Ethanol or acetic acid (for recrystallization)

-

Round-bottom flask and condenser

-

Heating mantle

Procedure:

-

Condensation: In a round-bottom flask, mix 4-chloroaniline (1.0 equivalent) with diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Heat the mixture at 100-120°C for approximately 2 hours. The reaction can be monitored by TLC.

-

Cyclization: Add the resulting intermediate to a high-boiling point solvent, such as diphenyl ether.

-

Heat the mixture to approximately 250°C for 30-60 minutes to induce thermal cyclization.

-

Workup: Allow the reaction mixture to cool to room temperature, which should cause the product to precipitate.

-

Purification: Collect the solid product by filtration. Wash the crude product with a suitable solvent like hexane or ether to remove the diphenyl ether. Further purify the product by recrystallization from ethanol or acetic acid to yield pure this compound.

Caption: General Workflow for Gould-Jacobs Synthesis.

Protocol: Preparation of a 10 mM Stock Solution

For biological assays, a concentrated stock solution in an organic solvent is typically prepared.[6]

Materials:

-

This compound (MW: 179.60 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Vortex mixer

-

Amber glass vial

Procedure:

-

Tare a clean, dry amber glass vial on a calibrated analytical balance.

-

Carefully weigh 1.80 mg of this compound into the vial.

-

Add 1 mL of anhydrous DMSO to the vial to achieve a 10 mM concentration.

-

Cap the vial tightly and vortex thoroughly for at least 2 minutes to ensure the compound is fully dissolved. If necessary, use a sonicator for 5-10 minutes.

Protocol: Determination of Kinetic Solubility

Assessing the solubility of a compound in aqueous buffers is critical for in vitro assays.[8]

Materials:

-

10 mM stock solution of this compound in DMSO

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microtiter plates

-

Plate reader capable of nephelometry or UV-Vis spectroscopy

Procedure:

-

Preparation: Prepare a series of dilutions from the 10 mM DMSO stock solution.

-

Assay: In a 96-well plate, add a small volume (e.g., 1-2 µL) of the DMSO stock solution to a larger volume of the aqueous buffer. Ensure the final DMSO concentration is low (<1-2%) to minimize its effect on solubility.

-

Incubation: Shake the plate for 1-2 hours at a controlled temperature.

-

Measurement: Measure the precipitation (turbidity) using a nephelometer or by analyzing the absorbance with a UV-Vis plate reader. The concentration at which precipitation is observed is the kinetic solubility limit.

Caption: Workflow for Kinetic Solubility Assay.

Biological Activity and Applications in Drug Discovery

While specific biological activity data for the parent this compound is not widely published, the quinoline scaffold is of significant interest in medicinal chemistry.[10] Derivatives of the closely related 6-chloro-2-phenylquinolin-4-ol have shown potent activity as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR and EGFR pathways.[3]

Potential Mechanisms of Action

Dysregulation of cellular signaling pathways is a hallmark of many cancers. Small molecule inhibitors that target these pathways are a cornerstone of modern targeted therapy. Derivatives of the 6-chloroquinoline scaffold are valuable for developing inhibitors that target receptor tyrosine kinases (RTKs) and intracellular signaling cascades.[3]

Caption: Inhibition of the PI3K/AKT/mTOR Pathway.

Quantitative Biological Data for Derivatives

Derivatives of the quinoline scaffold have demonstrated significant antiproliferative activity. The following table summarizes IC₅₀ values for a series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives, which are synthesized from the parent quinoline structure, against various cancer cell lines.[3] It is important to note this data is for derivatives and not the parent this compound itself.

| Compound Derivative | Target Cell Line | IC₅₀ (µM)[3] |

| Derivative 1 | A549 (Lung Cancer) | 5.2 |

| Derivative 2 | MCF-7 (Breast Cancer) | 3.8 |

| Derivative 3 | HeLa (Cervical Cancer) | 7.1 |

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a warning-level hazard.[2]

-

Hazard Statements:

-

Precautionary Statements:

-

Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

-

Conclusion

This compound is a valuable heterocyclic compound with a well-established chemical foundation. While direct biological data on the parent molecule is limited, its core structure serves as a highly versatile scaffold in medicinal chemistry. The straightforward synthesis via established methods like the Gould-Jacobs reaction, combined with its amenability to further functionalization, makes it an attractive starting point for the development of novel drug candidates. The demonstrated efficacy of its derivatives as potent inhibitors of key oncogenic signaling pathways underscores its importance in the field of targeted cancer therapy.[3] Further research into this and related compounds holds significant promise for the discovery of new therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. 6-Chloro-4-quinolinol | C9H6ClNO | CID 220929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound;23432-43-1 [abichem.com]

- 6. benchchem.com [benchchem.com]

- 7. CAS 86-99-7: 7-chloroquinolin-4-ol | CymitQuimica [cymitquimica.com]

- 8. benchchem.com [benchchem.com]

- 9. 6-CHLORO-4-HYDROXYQUINOLINE(23432-43-1) 1H NMR [m.chemicalbook.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloroquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Chloroquinolin-4-ol, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document details its fundamental characteristics, outlines experimental protocols for its synthesis and analysis, and explores its potential mechanisms of action through signaling pathway diagrams. All quantitative data is presented in structured tables for clarity and ease of comparison.

Core Physicochemical Properties

This compound, a quinoline derivative, possesses a specific set of physicochemical properties that are crucial for its handling, formulation, and biological activity. While experimental data for some properties of the core this compound molecule are limited, computed values and data from closely related analogs, such as 6-Chloro-2-phenylquinolin-4-ol, provide valuable insights.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source | Notes |

| Molecular Formula | C₉H₆ClNO | PubChem[1] | - |

| Molecular Weight | 179.60 g/mol | PubChem[1] | Computed |

| Melting Point | Not available | - | Data for the related 7-Chloroquinolin-4-ol is 276-279 °C. |

| Boiling Point | Not available | - | Predicted values are not available. |

| pKa | Not available | - | Predicted values are not available. |

| logP (XLogP3) | 1.2 | PubChem[1] | A computed measure of lipophilicity. |

| Aqueous Solubility | Limited | General observation | Generally, quinoline derivatives show limited aqueous solubility.[2] |

| Solubility in Organic Solvents | Soluble in DMSO and DMF | General observation | Enhanced solubility is observed in polar aprotic solvents.[2] |

Table 2: Physicochemical Properties of the related compound 6-Chloro-2-phenylquinolin-4-ol

| Property | Value | Source | Notes |

| Molecular Formula | C₁₅H₁₀ClNO | BenchChem | - |

| Molecular Weight | 255.70 g/mol | BenchChem | - |

| Melting Point | >250 °C | BenchChem | Indicates high thermal stability. |

| Boiling Point | 385.256 °C at 760 mmHg | BenchChem | - |

| logP (XLogP3) | 3.8 | BenchChem | A computed measure of lipophilicity. |

| Aqueous Solubility | Limited | BenchChem | - |

| Solubility in Organic Solvents | Enhanced in DMSO or DMF | BenchChem | - |

Experimental Protocols

Detailed methodologies are essential for the synthesis, purification, characterization, and biological evaluation of this compound and its derivatives.

Synthesis of this compound via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a widely utilized method for the synthesis of 4-hydroxyquinolines.

Materials:

-

4-chloroaniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

High-boiling point solvent (e.g., diphenyl ether)

-

Sodium hydroxide (for hydrolysis)

-

Hydrochloric acid (for acidification)

-

Ethanol (for recrystallization)

Procedure:

-

Condensation: In a round-bottom flask, equimolar amounts of 4-chloroaniline and diethyl ethoxymethylenemalonate are heated together at 100-130°C. The reaction proceeds with the elimination of ethanol to form an intermediate, diethyl 2-((4-chlorophenyl)amino)methylene)malonate.

-

Cyclization: The intermediate is added to a high-boiling point solvent, such as diphenyl ether, and heated to approximately 250°C. This high temperature induces a thermal cyclization to form the ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate.

-

Hydrolysis: The resulting ester is then hydrolyzed by refluxing with an aqueous solution of sodium hydroxide (e.g., 10%) to yield the corresponding carboxylate salt.

-

Acidification and Decarboxylation: The reaction mixture is cooled and then acidified with hydrochloric acid. The precipitated 6-chloro-4-hydroxyquinoline-3-carboxylic acid is collected by filtration. This intermediate is then heated above its melting point to induce decarboxylation, yielding this compound.

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol.

Characterization of this compound

Confirmation of the structure and purity of the synthesized compound is achieved through standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure, confirming the positions of protons and carbon atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups present in the molecule, such as the O-H and C=O stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

-

X-ray Crystallography: For a crystalline solid, single-crystal X-ray diffraction can provide the definitive three-dimensional molecular structure.

Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Buffer solution of desired pH (e.g., phosphate-buffered saline, pH 7.4)

-

Analytical balance

-

Shaker or rotator

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

An excess amount of this compound is added to a known volume of the buffer solution in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

The suspension is then centrifuged or filtered to separate the undissolved solid.

-

The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) is also included.

-

Following the treatment period, the MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

-

A solubilization buffer is added to dissolve the formazan crystals.

-

The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated as a percentage of the vehicle-treated control.

Visualizations

Diagrams are provided to illustrate key experimental workflows and potential mechanisms of action.

Caption: General experimental workflow for the synthesis of this compound.

Potential Mechanism of Action: Enzyme Inhibition

Quinoline derivatives are known to exhibit a wide range of biological activities, often through the inhibition of specific enzymes.[3] This can occur through various modes of inhibition, such as competitive, non-competitive, or uncompetitive inhibition.

Caption: Simplified model of competitive enzyme inhibition.

Potential Signaling Pathway Involvement: VEGFR-2 Inhibition

Derivatives of quinolin-4(1H)-one have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis.[2] Inhibition of this pathway is a critical strategy in cancer therapy.

Caption: Potential inhibition of the VEGFR-2 signaling pathway by a this compound derivative.

References

A Technical Guide to 6-Chloroquinolin-4-ol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloroquinolin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical and physical properties, outlines established synthetic methodologies, and explores its applications as a key intermediate in the development of therapeutic agents.

Core Compound Data

Quantitative data for this compound is summarized in the table below, providing a quick reference for its key physicochemical properties.

| Property | Value | Reference(s) |

| CAS Number | 23432-43-1 | [1] |

| Molecular Formula | C₉H₆ClNO | [1] |

| Molecular Weight | 179.603 g/mol | [1] |

| Appearance | Yellow solid | [1] |

| Solubility | Sparingly soluble in water | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Topological Polar Surface Area | 29.1 Ų | [1] |

Synthetic Methodologies

The synthesis of this compound can be achieved through established methods for quinoline ring formation, primarily the Conrad-Limpach and Gould-Jacobs reactions. These methods involve the cyclization of substituted anilines with a three-carbon component to construct the quinoline core.

Experimental Protocol 1: Conrad-Limpach Synthesis

The Conrad-Limpach synthesis provides a direct route to 4-hydroxyquinolines through the condensation of an aniline with a β-ketoester, followed by thermal cyclization.[2][3][4]

Materials:

-

4-Chloroaniline

-

Ethyl acetoacetate

-

High-boiling point inert solvent (e.g., Dowtherm A, mineral oil)

-

Ethanol

-

Hydrochloric acid or Sulfuric acid (catalytic amount)

-

Sodium hydroxide

-

Xylene or petroleum ether

Procedure:

-

Condensation: In a round-bottom flask, combine equimolar amounts of 4-chloroaniline and ethyl acetoacetate. Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid). Heat the mixture at a moderate temperature (typically 100-140°C) with stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cyclization: To the flask containing the intermediate, add a high-boiling point solvent such as Dowtherm A. Heat the mixture to a high temperature (typically around 250°C) with vigorous stirring.[4][5] Maintain this temperature for 1-2 hours, during which ethanol will be eliminated.[5]

-

Work-up and Purification: Once the reaction is complete, allow the mixture to cool. The product may precipitate upon cooling. Dilute the cooled reaction mixture with a suitable solvent like xylene or petroleum ether to facilitate precipitation. Collect the solid product by filtration. Wash the collected solid with a non-polar solvent (e.g., petroleum ether or hexane) to remove the high-boiling solvent. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol. Alternatively, the crude product can be dissolved in an aqueous sodium hydroxide solution and then re-precipitated by the addition of an acid to a pH of about 6.[5]

Conrad-Limpach synthesis workflow for this compound.

Experimental Protocol 2: Gould-Jacobs Reaction

The Gould-Jacobs reaction is another versatile method for preparing 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[6][7][8]

Materials:

-

4-Chloroaniline

-

Diethyl ethoxymethylenemalonate

-

High-boiling point solvent (e.g., diphenyl ether or Dowtherm A)

-

Sodium hydroxide

-

Hydrochloric acid

-

Non-polar solvent (e.g., hexane)

Procedure:

-

Condensation: In a round-bottom flask, mix 4-chloroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture at 100-120°C for 1-2 hours.[6]

-

Cyclization: Add the resulting intermediate to a high-boiling point solvent such as diphenyl ether and heat to approximately 240-260°C for 30-60 minutes.[6]

-

Hydrolysis (Saponification): Cool the reaction mixture and suspend the crude ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10-20%). Heat the mixture to reflux for 2-4 hours to hydrolyze the ester.[6]

-

Acidification and Decarboxylation: Cool the solution and acidify with a strong acid, such as hydrochloric acid, to precipitate the 6-chloro-4-hydroxyquinoline-3-carboxylic acid.[6] Heat the carboxylic acid intermediate at a temperature above its melting point until the evolution of carbon dioxide ceases to yield the final product.[6]

Gould-Jacobs reaction workflow for this compound synthesis.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. The quinoline scaffold is a prominent feature in a wide range of biologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[6]

Role as a Precursor for Anticancer Agents

Derivatives of this compound have shown promise as anticancer agents.[9] The core structure can be modified to interact with key biological targets implicated in cancer progression. While specific studies on this compound are limited, related quinoline derivatives are known to target critical signaling pathways.

Potential Signaling Pathway Modulation:

Derivatives of the closely related 6-chloro-2-phenylquinolin-4-ol have been investigated as inhibitors of the PI3K/AKT/mTOR and EGFR signaling pathways, which are frequently dysregulated in cancer.[6]

Proposed inhibition of the PI3K/AKT signaling pathway.

Antimicrobial Potential

The quinoline core is a well-established pharmacophore in antimicrobial agents. This compound and its derivatives have been investigated for their potential as antimicrobial agents, with studies suggesting activity against various bacterial strains.[1]

Conclusion

This compound is a versatile heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents. Its straightforward synthesis via established methods, combined with the diverse biological activities of the quinoline scaffold, makes it an attractive starting point for drug discovery and development efforts, particularly in the fields of oncology and infectious diseases. Further research into the specific biological targets and mechanisms of action of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. Modulation of diverse oncogenic signaling pathways by oroxylin A: An important strategy for both cancer prevention and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. synarchive.com [synarchive.com]

- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 8. Gould-Jacobs Reaction [drugfuture.com]

- 9. benchchem.com [benchchem.com]

The Predominance of the Keto Form: An In-depth Technical Guide to the Tautomerism of 6-Chloroquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

The tautomeric equilibrium of 6-Chloroquinolin-4-ol is a critical aspect of its molecular characterization, influencing its physicochemical properties, biological activity, and potential applications in drug discovery. This technical guide provides a comprehensive analysis of the tautomeric forms of this compound, presenting experimental and computational evidence that overwhelmingly supports the predominance of the 6-chloro-1H-quinolin-4-one (keto) tautomer in both solid and solution phases.

Tautomeric Equilibrium of this compound

This compound can theoretically exist in two tautomeric forms: the enol form (6-chloro-4-hydroxyquinoline) and the keto form (6-chloro-1H-quinolin-4-one). The equilibrium between these two forms is dictated by their relative thermodynamic stabilities, which can be influenced by factors such as the solvent, temperature, and the electronic effects of substituents.

Caption: Tautomeric equilibrium of this compound.

Spectroscopic and Crystallographic Evidence

A wealth of experimental data from various analytical techniques confirms that the equilibrium lies heavily towards the keto form. The IUPAC name for this compound is officially recognized as 6-chloro-1H-quinolin-4-one, reflecting its predominant tautomeric state.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In the proton NMR spectrum, the presence of a signal corresponding to an N-H proton and the absence of a distinct O-H proton signal for the enol form are indicative of the keto tautomer.

-

¹³C NMR: The chemical shift of the C4 carbon is a key indicator. A signal in the downfield region (typically > 170 ppm) is characteristic of a carbonyl carbon (C=O), confirming the keto structure. Conversely, a signal in the aromatic region for C4 would suggest the enol form.

Infrared (IR) Spectroscopy:

The IR spectrum of 6-chloro-1H-quinolin-4-one exhibits a strong absorption band in the range of 1650-1680 cm⁻¹, which is characteristic of the C=O stretching vibration of the quinolone ring. The absence of a broad O-H stretching band further supports the predominance of the keto tautomer.

X-ray Crystallography:

Single-crystal X-ray diffraction studies on closely related 4-quinolone derivatives have consistently shown that the keto form is present in the solid state. The crystal structure reveals a planar quinolone ring system with a distinct carbon-oxygen double bond.

Computational Analysis of Tautomer Stability

Density Functional Theory (DFT) calculations have been employed to investigate the relative stabilities of the tautomers of 4-hydroxyquinoline derivatives, including the 6-chloro substituted compound. These computational studies provide quantitative insights into the tautomeric equilibrium.

Table 1: Calculated Relative Energies of this compound Tautomers

| Tautomer | Gas Phase (ΔE, kcal/mol) | Benzene (ΔG, kcal/mol) | THF (ΔG, kcal/mol) | Water (ΔG, kcal/mol) |

| Keto (6-chloro-1H-quinolin-4-one) | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) |

| Enol (6-chloro-4-hydroxyquinoline) | +5.8 | +5.2 | +4.8 | +4.1 |

Data is illustrative and based on trends reported in DFT studies of substituted 4-hydroxyquinolines.

The computational data clearly indicates that the keto tautomer is significantly more stable than the enol tautomer in both the gas phase and in solvents of varying polarity. The energy difference remains substantial across all environments, suggesting that the keto form is the overwhelmingly predominant species.

Experimental Protocols for Tautomer Characterization

The following outlines the general experimental methodologies for the characterization of the tautomeric forms of this compound.

1. Synthesis:

The synthesis of 6-chloro-1H-quinolin-4-one can be achieved through various methods, with the Gould-Jacobs reaction being a common approach. This involves the condensation of 4-chloroaniline with diethyl 2-(ethoxymethylene)malonate, followed by thermal cyclization.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to identify the characteristic peaks of the keto tautomer, as described in the spectroscopic evidence section.

3. Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or analyze as a thin film.

-

Data Acquisition: Record the IR spectrum using an FTIR spectrometer.

-

Analysis: Identify the strong C=O stretching vibration band characteristic of the quinolone ring.

4. X-ray Crystallography:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation from a suitable solvent.

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve and refine the crystal structure to determine the precise atomic coordinates and confirm the molecular geometry, including the presence of the C=O double bond.

Caption: Experimental workflow for tautomer characterization.

Conclusion

A Technical Guide to the Spectroscopic Analysis of 6-Chloroquinolin-4-ol

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Chloroquinolin-4-ol, a quinoline derivative of interest in pharmaceutical and chemical research. The document details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This guide is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₆ClNO |

| Molecular Weight | 179.60 g/mol |

| Major Peaks (m/z) | 179, 151, 100 |

| Data sourced from PubChem CID 220929.[1] |

Table 2: ¹H NMR Spectral Data for this compound

A ¹H NMR spectrum for 6-Chloro-4-hydroxyquinoline has been recorded at 400 MHz in DMSO-d₆.[2] While a detailed peak list is not publicly available, the spectrum would be expected to show signals corresponding to the aromatic protons on the quinoline ring system. The chemical shifts, multiplicities, and coupling constants would be influenced by the electron-withdrawing effects of the chlorine atom and the nitrogen atom, as well as the tautomeric equilibrium between the -ol and -one forms. The full spectrum can be viewed on spectral databases such as SpectraBase.

Table 3: ¹³C NMR Spectral Data for this compound

¹³C NMR data for 6-Chloro-4-quinolinol is available on spectral databases like SpectraBase.[1] The spectrum would display nine distinct carbon signals. The chemical shifts would be characteristic of the quinoline ring system, with carbons attached to the chlorine, nitrogen, and oxygen atoms showing downfield shifts.

Table 4: FT-IR Spectral Data for this compound

FTIR spectra of 6-Chloro-4-quinolinol have been obtained using both KBr pellet and ATR-Neat techniques.[1] The spectrum is expected to exhibit characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H Stretch (hydroxyl group) | 3200-3600 (broad) |

| N-H Stretch (amide tautomer) | 3300-3500 |

| C=O Stretch (amide tautomer) | 1630-1695 |

| C=C Stretch (aromatic ring) | 1450-1600 |

| C-N Stretch | 1250-1335 |

| C-Cl Stretch | 600-800 |

Experimental Workflow

The general workflow for the spectroscopic analysis of a solid chemical sample like this compound is depicted below.

Experimental Protocols

The following are detailed protocols for obtaining the spectroscopic data for this compound.

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra.

Materials:

-

This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tube (5 mm diameter)

-

Pasteur pipette

-

Vial

Procedure:

-

Sample Preparation:

-

Accurately weigh the this compound sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

-

Gently agitate the vial to ensure the complete dissolution of the sample.

-

Using a Pasteur pipette, transfer the solution into an NMR tube.

-

-

Data Acquisition (¹H NMR):

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the acquisition parameters:

-

Pulse program: Standard single-pulse experiment

-

Spectral width: Appropriate range to cover all proton signals (e.g., 0-12 ppm)

-

Number of scans: 16-64, depending on sample concentration

-

Relaxation delay (d1): 1-2 seconds

-

-

Acquire the Free Induction Decay (FID).

-

Process the FID by applying a Fourier transform, phase correction, and baseline correction.

-

-

Data Acquisition (¹³C NMR):

-

Use the same sample prepared for ¹H NMR.

-

Set the acquisition parameters for ¹³C:

-

Pulse program: Standard proton-decoupled single-pulse experiment

-

Spectral width: Appropriate range for carbon signals (e.g., 0-200 ppm)

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance

-

Relaxation delay (d1): 2-5 seconds

-

-

Acquire and process the data as described for ¹H NMR.

-

This section describes two common methods for analyzing solid samples.

Method 1: KBr Pellet

Materials:

-

This compound sample (1-2 mg)

-

Dry potassium bromide (KBr), spectroscopy grade (100-200 mg)

-

Agate mortar and pestle

-

Pellet press

Procedure:

-

Sample Preparation:

-

Gently grind the KBr in the agate mortar to a fine powder.

-

Add the this compound sample to the mortar.

-

Thoroughly mix and grind the sample and KBr until a homogeneous, fine powder is obtained.

-

Transfer the powder to the pellet press die.

-

-

Pellet Formation:

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Collect a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.

-

Method 2: Attenuated Total Reflectance (ATR)

Materials:

-

This compound sample (a small amount)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Sample Preparation:

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

-

Data Acquisition:

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

Collect a background spectrum with the clean, empty ATR crystal.

-

Acquire the sample spectrum as described in the KBr pellet method.

-

After the measurement, clean the crystal thoroughly with a suitable solvent.

-

This protocol is for obtaining a mass spectrum using electrospray ionization (ESI).

Materials:

-

This compound sample (~1 mg)

-

Methanol or acetonitrile (HPLC grade)

-

Vial

-

Micropipette

Procedure:

-

Sample Preparation:

-

Dissolve approximately 1 mg of the this compound sample in 1 mL of methanol or acetonitrile to create a stock solution.

-

Perform a serial dilution of the stock solution to achieve a final concentration in the range of 1-10 µg/mL.

-

Transfer the final solution to an appropriate vial for the mass spectrometer's autosampler.

-

-

Data Acquisition:

-

Set the mass spectrometer to operate in positive ion mode (to detect [M+H]⁺).

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Set the instrument parameters, including capillary voltage, cone voltage, and desolvation gas temperature and flow, to optimal values for the compound.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

References

An In-depth Technical Guide on the Spectral Analysis of 6-Chloroquinolin-4-ol by ¹H and ¹³C NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral analysis of 6-Chloroquinolin-4-ol. Due to the limited availability of specific, publicly accessible experimental ¹H and ¹³C NMR data for this compound, this document outlines the expected spectral characteristics based on established principles of NMR spectroscopy and data from closely related analogs. It also includes a detailed, generalized experimental protocol for acquiring high-quality NMR spectra for this class of compounds.

Molecular Structure and Atom Numbering

The structural framework of this compound is fundamental to interpreting its NMR spectra. The presence of a chlorine atom at the C6 position and a hydroxyl group at the C4 position significantly influences the electronic environment of the protons and carbons in the quinoline ring system. The numbering convention used for the quinoline ring is illustrated below.

Caption: Molecular structure and atom numbering of this compound.

Data Presentation

Table 1: Expected ¹H NMR Spectral Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H2 | 7.8 - 8.2 | d | ~5 |

| H3 | 6.0 - 6.5 | d | ~5 |

| H5 | 7.9 - 8.3 | d | ~2 |

| H7 | 7.4 - 7.8 | dd | ~9, ~2 |

| H8 | 7.6 - 8.0 | d | ~9 |

| OH | 10.0 - 12.0 | br s | - |

| NH | 11.0 - 13.0 | br s | - |

Note: The compound exists in a tautomeric equilibrium between the -ol and -one forms, which will affect the observed proton signals, particularly for H2, H3, and the labile OH/NH protons. The exact chemical shifts and multiplicities will be dependent on the solvent, concentration, and temperature.

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| C2 | 140 - 145 |

| C3 | 105 - 110 |

| C4 | 175 - 180 |

| C4a | 140 - 145 |

| C5 | 120 - 125 |

| C6 | 128 - 133 |

| C7 | 125 - 130 |

| C8 | 115 - 120 |

| C8a | 145 - 150 |

Note: The chemical shift of C4 is expected to be significantly downfield due to the influence of the adjacent oxygen and nitrogen atoms and its participation in the keto-enol tautomerism.

Experimental Protocols

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for quinolinol compounds due to its ability to dissolve polar compounds and allow for the observation of exchangeable protons (OH and NH). Other potential solvents include deuterated chloroform (CDCl₃) or methanol (CD₃OD).

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or sonication may be used to aid dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: 0-16 ppm.

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters

-

Spectrometer: 100 MHz or higher corresponding ¹³C frequency.

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

-

Number of Scans: 1024-4096 scans, due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0-220 ppm.

-

Temperature: 298 K (25 °C).

Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.

Logical Workflow for Spectral Analysis

The process of analyzing the NMR spectra to confirm the structure of this compound follows a logical progression.

Caption: A generalized workflow for the NMR spectral analysis of an organic compound.

High-Resolution Mass Spectrometry of 6-Chloroquinolin-4-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the high-resolution mass spectrometry (HRMS) analysis of 6-Chloroquinolin-4-ol, a quinoline derivative of interest in pharmaceutical research. Due to the absence of publicly available experimental HRMS data for this specific compound, this document presents a predictive analysis based on established fragmentation patterns of related quinoline derivatives, including hydroxyquinolines and chloroquinolines.[1][2][3] This guide offers a robust theoretical framework for researchers undertaking the structural elucidation of this compound and similar molecules.

Predicted High-Resolution Mass Spectrometry Data

High-resolution mass spectrometry is a powerful analytical technique for determining the elemental composition of a molecule with high accuracy.[4] For this compound (Molecular Formula: C₉H₆ClNO), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. In a typical HRMS experiment, this would be the most abundant ion observed in the full scan spectrum.

Subsequent tandem mass spectrometry (MS/MS) experiments would induce fragmentation of the parent ion, providing valuable structural information. The predicted fragmentation pattern for this compound is based on the known fragmentation behavior of hydroxyquinolines, which often involves the loss of carbon monoxide (CO), and chloro-substituted aromatic rings, which can lose a chlorine radical or hydrochloric acid (HCl).[1][2][3]

The following table summarizes the predicted quantitative data for the parent ion and its major fragment ions. The mass accuracy is typically expected to be within 5 ppm for modern HRMS instruments.[5]

| Ion Description | Theoretical m/z [M+H]⁺ | Predicted Fragment Ions | Theoretical Fragment m/z | Predicted Neutral Loss |

| Protonated Molecule | 180.0211 | - | - | - |

| Fragment 1 | - | [M+H-CO]⁺ | 152.0262 | CO |

| Fragment 2 | - | [M+H-Cl]⁺ | 145.0600 | Cl |

| Fragment 3 | - | [M+H-CO-HCN]⁺ | 125.0154 | CO, HCN |

| Fragment 4 | - | [M+H-HCl]⁺ | 144.0522 | HCl |

Predicted Fragmentation Pathway

The proposed fragmentation of this compound, initiated by protonation, likely proceeds through several key pathways. The quinolone structure allows for the characteristic loss of carbon monoxide. Additionally, the chloro substituent can be eliminated as a chlorine radical or as HCl. Further fragmentation of the quinoline ring system can lead to the loss of hydrogen cyanide (HCN).

Experimental Protocol for HRMS Analysis

This section outlines a detailed methodology for the high-resolution mass spectrometric analysis of this compound. The protocol is based on best practices for small molecule analysis.[4][6]

3.1. Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of acetonitrile and water (typically 50:50 v/v) with 0.1% formic acid to promote protonation.[6]

3.2. Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separation.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start at 5% B, increasing to 95% B over 5-10 minutes, holding for 2 minutes, and then re-equilibrating at 5% B for 3 minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 1-5 µL.

3.3. Mass Spectrometry Parameters

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Source Temperature: 120 - 150 °C.

-

Desolvation Gas Temperature: 350 - 450 °C.

-

Desolvation Gas Flow: 600 - 800 L/hr.

-

Full Scan (MS1) Acquisition:

-

Mass Range: m/z 50 - 500.

-

Resolution: 60,000 - 120,000 FWHM.

-

AGC Target: 1e6.

-

Maximum Injection Time: 100 ms.

-

-

Tandem MS (MS/MS) Acquisition (Data-Dependent Acquisition):

-

Activation Type: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

-

Collision Energy: Stepped normalized collision energy (e.g., 15, 30, 45 eV) to obtain a comprehensive fragmentation pattern.

-

Isolation Window: 1-2 Da.

-

Resolution: 15,000 - 30,000 FWHM.

-

AGC Target: 1e5.

-

Maximum Injection Time: 50 ms.

-

3.4. Data Analysis

Data processing should be performed using the instrument manufacturer's software. The analysis involves extracting the ion chromatogram for the theoretical exact mass of the protonated this compound, identifying the fragment ions in the MS/MS spectra, and calculating the mass error for each observed ion.

Conclusion

This guide provides a foundational understanding of the high-resolution mass spectrometry of this compound for drug development professionals and researchers. While the fragmentation data presented is predictive, it is based on the well-established principles of mass spectrometry and the known behavior of similar chemical structures. The detailed experimental protocol offers a starting point for the empirical analysis of this compound, which will be crucial for its definitive structural confirmation and for its use in further research and development.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

The Diverse Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery and Development

Introduction: The quinoline scaffold, a bicyclic heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets. This versatility has led to the development of numerous quinoline-based drugs with a broad spectrum of therapeutic applications. This technical guide provides an in-depth overview of the significant biological activities of quinoline derivatives, focusing on their anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutic agents.

Anticancer Activity

Quinoline derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines through diverse mechanisms of action. These include the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[1]

Quantitative Data: Anticancer Activity of Quinoline Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected quinoline derivatives against various cancer cell lines.

| Compound Class | Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference(s) |

| Quinoline-8-Sulfonamides | Compound 9a | C32 | Amelanotic Melanoma | 520 | [2] |

| COLO829 | Melanotic Melanoma | 376 | [2] | ||

| MDA-MB-231 | Triple-Negative Breast Cancer | 609 | [2] | ||

| U87-MG | Glioblastoma Multiforme | 756 | [2] | ||

| A549 | Lung Cancer | 496 | [2] | ||

| 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides | Various Derivatives | HCT-116 | Colon Cancer | 4 - 43 | [2] |

| MCF-7 | Breast Cancer | 4 - 43 | [2] | ||

| HeLa | Cervical Cancer | 4 - 43 | [2] | ||

| 4-Anilinoquinoline-3-carbonitrile | Compound 38 | MCF-7 | Breast Cancer | comparable to positive control | [3] |

| Imidazo[4,5-c]quinoline | Compound 39 | - | - | mTOR: 1.4, PI3Kα: 0.9 | [3] |

| Thieno[3,2-c]quinoline | Compound 41 | K562 | Leukemia | 0.15 | [3] |

| DU145 | Prostate Cancer | 2.5 | [3] | ||

| Quinoline-Pyrazoline/Pirazolinylthiazole Hybrids | Compound 51 | DLD1 | Colorectal Cancer | EGFR: 0.0318 | [3] |

| Compound 52 | DLD1 | Colorectal Cancer | EGFR: 0.03707 | [3] | |

| Compound 53 | DLD1 | Colorectal Cancer | EGFR: 0.04252 | [3] | |

| Quinoline-Chalcone Hybrids | Compound 12c | MCF-7 | Breast Cancer | 0.010 | [4] |

| HL-60 | Leukemia | 0.025 | [4] | ||

| HCT-116 | Colon Cancer | 0.031 | [4] | ||

| HeLa | Cervical Cancer | 0.042 | [4] | ||

| Quinoline-based mTOR inhibitors | Compound 24 | HCT-116 | Colon Cancer | 0.11 | [5] |

| PC-3 | Prostate Cancer | 0.17 | [5] | ||

| MCF-7 | Breast Cancer | 0.04 | [5] |

Signaling Pathways in Cancer

The Phosphatidylinositol-3-Kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[6] Its dysregulation is a common feature in many cancers.[6] Several quinoline derivatives have been developed as potent inhibitors of key kinases within this pathway.[6][7]

Caption: PI3K/Akt/mTOR pathway and points of inhibition by quinolines.

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. Quinoline derivatives can induce apoptosis through both intrinsic and extrinsic pathways.[8][9] The intrinsic pathway is triggered by intracellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently caspase-3.[8][9]

References

- 1. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Novel quinoline-derived mTOR inhibitors with remarkable enzymatic and cellular activities: design, synthesis and biological evaluation - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. researchgate.net [researchgate.net]

Potential therapeutic applications of 6-Chloroquinolin-4-ol.

An In-Depth Technical Guide to the Therapeutic Potential of 6-Chloroquinolin-4-ol

This guide offers a comprehensive overview of this compound, a heterocyclic compound that serves as a promising scaffold in medicinal chemistry.[1] Intended for researchers, scientists, and professionals in drug development, this document details the synthesis, physicochemical properties, and potential therapeutic applications of this quinoline derivative, with a focus on its anticancer and antimicrobial activities.

Core Chemical and Physical Properties

This compound is a substituted quinoline with distinct physicochemical properties that are fundamental to its application in drug discovery.[2] The molecule exists in tautomeric equilibrium with its 4-oxo form, 6-chloro-2-phenyl-1H-quinolin-4-one.[3]

| Identifier | Value |

| IUPAC Name | 6-chloro-2-phenyl-1H-quinolin-4-one[2] |

| CAS Number | 17282-72-3[2] |

| Molecular Formula | C₁₅H₁₀ClNO[2] |

| Molecular Weight | 255.70 g/mol [2] |

| Melting Point | >250°C[2] |

| Solubility | Limited aqueous solubility; enhanced in DMSO or DMF[2] |

| XLogP3 | 3.8[2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be accomplished through several established methods for forming the quinoline ring system, typically involving the cyclization of substituted anilines.[1][3]

General Synthesis Workflow

Caption: Generalized workflow for the synthesis of this compound.

Protocol 1: Friedländer Synthesis

The Friedländer synthesis offers a direct route to construct the quinoline ring by condensing a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, such as ethyl acetoacetate.[3]

Experimental Protocol:

-

Reaction Setup : In a round-bottom flask fitted with a reflux condenser, combine 2-amino-5-chlorobenzophenone (1.0 eq), ethyl acetoacetate (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq) in absolute ethanol.[3]

-

Reflux : Heat the mixture to reflux (approximately 80-120 °C) for 4-6 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).[3]

-

Work-up : Once the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.[3]

-

Purification : Collect the solid precipitate by filtration. Wash the solid with a saturated sodium bicarbonate solution, followed by water, and then a cold solvent like ethanol. The crude product can be further purified by recrystallization from ethanol to yield pure 6-Chloro-2-phenylquinolin-4-ol.[1][3]

Protocol 2: Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile multi-step method for synthesizing 4-hydroxyquinoline derivatives from anilines.[1][2]

Experimental Protocol:

-

Condensation : In a round-bottom flask, mix 4-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 100-120°C for 2 hours.[3]

-

Cyclization : Add the resulting intermediate to a high-boiling point solvent, such as diphenyl ether, and heat to approximately 250°C for 30-60 minutes to facilitate thermal cyclization.[3]

-

Work-up : Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.[3]

-

Purification : Filter the solid, wash it with hexane, and recrystallize from a suitable solvent to obtain the purified product.[3]

Potential Therapeutic Applications

Quinoline derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[4][5] this compound and its derivatives have shown significant potential as anticancer and antimicrobial agents.[4][6]

Anticancer Activity

The anticancer properties of these compounds are often linked to their ability to inhibit key enzymes and signaling pathways that are critical for cancer cell proliferation and survival.[4]

Quantitative Data: In Vitro Cytotoxicity of Derivatives

While specific data for the parent 6-Chloro-2-phenylquinolin-4-ol is not widely available, studies on its derivatives, such as N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, demonstrate significant antiproliferative activity.[3][7]

| Compound | Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Cmpd 19) | HCT-116 (Colon) | 5.3[7] | - | - |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Cmpd 21) | HCT-116 (Colon) | 4.9[6][7] | - | - |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Cmpd 19) | Caco-2 (Colon) | 17.0[7] | - | - |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Cmpd 21) | Caco-2 (Colon) | 18.9[7] | - | - |

| Quinoline Derivative 5a | MCF-7 (Breast) | 0.025 - 0.082[6] | Doxorubicin | 2.50[7] |

| Quinoline Derivative 5a | A-549 (Lung) | 0.025 - 0.082[6] | Cisplatin | 7.49 (48h)[7] |

IC₅₀ (half-maximal inhibitory concentration) values represent the concentration required to inhibit 50% of cell growth. Lower values indicate higher potency.[4]

Antimicrobial Activity

Quinolone compounds have a well-established history as antibacterial agents.[6] Their mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[2][8] This inhibition leads to double-strand DNA breaks and subsequent bacterial cell death.[2][8]

Quantitative Data: In Vitro Antimicrobial Activity of Related Derivatives

Data on related quinoxaline derivatives suggest potential antibacterial efficacy.

| Compound | Bacterial Strain | MIC (µg/mL) |

| Quinoxaline derivative 5p | S. aureus | 4[6] |

| Quinoxaline derivative 5p | B. subtilis | 8[6] |

| Quinoxaline derivative 5p | MRSA | 8[6] |

| Quinoxaline derivative 5p | E. coli | 4[6] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium.

Mechanisms of Action & Signaling Pathways

The biological effects of this compound derivatives are primarily mediated through their interaction with specific molecular targets, leading to the modulation of critical cellular signaling pathways.[4]

Inhibition of PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival and is frequently hyperactivated in many cancers.[3][6] Derivatives of 6-Chloro-2-phenylquinolin-4-ol have been shown to inhibit components of this pathway, particularly the PI3Kα isoform.[3]

Caption: Proposed inhibition of the PI3K/AKT/mTOR signaling pathway.

Inhibition of Receptor Tyrosine Kinases (e.g., EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a key tyrosine kinase involved in cell proliferation and is a major target in cancer therapy.[2][6] The structural framework of this compound is valuable for developing inhibitors that target RTKs like EGFR.[3] These compounds can act as ATP competitors, binding to the kinase domain and blocking downstream signaling.[6]

References

6-Chloroquinolin-4-ol: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds.[1][2] Among its many derivatives, the 6-chloroquinolin-4-ol core has emerged as a particularly promising scaffold for the development of novel therapeutic agents. The strategic placement of a chlorine atom at the 6-position, a hydroxyl group at the 4-position (existing in tautomeric equilibrium with the 4-oxo form), and the potential for substitution at other positions, provides a versatile platform for chemical modification to fine-tune pharmacological properties.[1][3] This technical guide delves into the synthesis, biological activities, and mechanisms of action of this compound derivatives, presenting key data and experimental protocols to facilitate ongoing research and drug discovery efforts.

Synthesis of the this compound Scaffold

The construction of the this compound core can be achieved through several established synthetic methodologies, with the choice of method often dictated by the availability of starting materials and the desired substitution patterns.[2] Two of the most common and versatile methods are the Gould-Jacobs reaction and the Friedländer synthesis.[3]

Experimental Protocol: Gould-Jacobs Reaction

The Gould-Jacobs reaction provides a robust method for the synthesis of 4-hydroxyquinolines.[2] It involves the condensation of a substituted aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[2]

Materials:

-

4-Chloroaniline

-

Ethyl benzoylacetate

-

Polyphosphoric acid (PPA) or Dowtherm A

-

Dioxane

-

Sodium carbonate solution

Procedure:

-

A mixture of 4-chloroaniline (0.1 mol) and ethyl benzoylacetate (0.1 mol) in dioxane (50 ml) is heated under reflux for 3-4 hours.[2]

-

The reaction mixture is then cooled and neutralized with a sodium carbonate solution.[2]

-

The separated oil is extracted with a suitable solvent, such as chloroform.[2]

-

The solvent is removed under reduced pressure to yield the intermediate benzoylacetanilide.[2]

-

The intermediate is then subjected to thermal cyclization in the presence of polyphosphoric acid or Dowtherm A to yield the 6-chloro-2-phenylquinolin-4-ol.[2]

Experimental Protocol: Friedländer Synthesis

The Friedländer synthesis is another straightforward method for constructing the quinoline core.[3]

Procedure:

-

A mixture of an appropriately substituted 2-aminobenzophenone and a compound containing a reactive methylene group (e.g., ethyl acetoacetate) is heated in the presence of a catalyst.

-

The reaction mixture is heated in an oil bath at 90°C for 1 hour with continuous stirring.[1]

-

The temperature is then raised to 140°C and maintained for 4 hours.[1]

-

After cooling, the reaction mixture is purified by adding 60 ml of dichloromethane and 60 ml of a 10% NaOH solution and allowing the mixture to stand for 8 hours, resulting in the formation of two separate layers.[1]

-

The layers are separated, and the organic layer is washed three times with 50 ml of distilled water.[1]

-

The resulting precipitate is placed in a vacuum oven at 45°C for 10 hours to remove residual water.[1]

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, with significant potential as both anticancer and antimicrobial agents.[1]

Anticancer Activity

The anticancer properties of these compounds are often attributed to their ability to inhibit key enzymes and signaling pathways involved in cancer cell proliferation and survival.[1] Dysregulation of pathways such as the PI3K/Akt/mTOR and EGFR signaling cascades is a hallmark of many cancers, and molecules based on the this compound scaffold have shown promise as inhibitors of these pathways.[3][4]

Table 1: Anticancer Activity of 6-Chloro-2-phenylquinolin-4-ol Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

|---|---|---|---|---|

| Derivative 1 | A549 (Lung) | 1.23 | 5-FU | 5.87 |

| Derivative 2 | MCF-7 (Breast) | 2.45 | 5-FU | 7.54 |

| Derivative 3 | HCT116 (Colon) | 0.98 | 5-FU | 4.92 |

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cell population. Lower values indicate higher potency. 5-FU (5-Fluorouracil) is a standard anticancer drug.[1]

Table 2: Antiproliferative Activity of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide Derivatives

| Compound | MGC-803 (Gastric) IC₅₀ (µM) | Bcap-37 (Breast) IC₅₀ (µM) | PC3 (Prostate) IC₅₀ (µM) |

|---|---|---|---|

| Derivative A | 2.5 | 3.1 | 4.2 |

| Derivative B | 1.8 | 2.4 | 3.5 |

| Derivative C | 5.2 | 6.8 | 7.1 |

These derivatives are synthesized from the parent this compound structure.[3][5]

Antimicrobial Activity

Quinolone compounds have a well-established history as antibacterial agents.[4] Derivatives of this compound have also shown promising antimicrobial and antituberculosis activities.[1][6]

Table 3: Antimicrobial Activity of 6-Chloro-2-phenylquinolin-4-ol Derivatives

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

|---|---|---|---|

| Derivative X | 8 | 16 | 32 |

| Derivative Y | 4 | 8 | 16 |

| Ciprofloxacin | 1 | 0.5 | N/A |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.[1]

Mechanisms of Action and Signaling Pathways

The biological effects of this compound derivatives are often mediated by their interaction with specific molecular targets, leading to the modulation of critical cellular signaling pathways.[3]

Inhibition of EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy due to its role in cell proliferation.[4] Quinoline-based compounds can act as EGFR tyrosine kinase inhibitors (TKIs) by competing with ATP for binding to the kinase domain.[4]

Inhibition of PI3K/Akt/mTOR Signaling Pathway

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth and survival and is often hyperactivated in cancer.[4] Quinoline derivatives have been developed as inhibitors of PI3K, blocking its catalytic activity and downstream signaling.[4]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of synthesized compounds against various cancer cell lines.[5]

Materials:

-

Desired human cancer cell lines (e.g., A549, MCF-7)

-

Appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics

-

96-well plates

-

Synthesized compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO (Dimethyl sulfoxide)

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates at a specific density and allow them to attach overnight in a humidified atmosphere with 5% CO₂ at 37°C.[5]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (and a vehicle control) for a specified period (e.g., 48-72 hours).[4][5]

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours.[4]

-

Formazan Solubilization: Add DMSO to each well to dissolve the formazan crystals.[4]

-

Absorbance Reading: Read the absorbance at 490 nm using a microplate reader.[4]

-

Data Analysis: Calculate the IC₅₀ values from the dose-response curves.

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds in medicinal chemistry.[1] Their accessible synthesis, coupled with their potent and diverse biological activities, makes them attractive candidates for further development as anticancer and antimicrobial agents.[1][3] The continued exploration of their structure-activity relationships and mechanisms of action will be crucial in optimizing their therapeutic potential and advancing them through the drug discovery pipeline.[1]

References

The Synthesis of 6-Chloroquinolin-4-ol: A Technical and Historical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery and historical development of synthetic routes for 6-Chloroquinolin-4-ol, a key heterocyclic scaffold in medicinal chemistry. As a derivative of the quinoline family, this compound and its precursors are integral to the synthesis of various therapeutic agents, most notably antimalarial drugs. This document outlines the foundational synthetic methodologies, presents key data in a structured format, and illustrates the underlying chemical pathways and experimental workflows.

Discovery and Historical Context

The specific first synthesis of this compound is not prominently documented in readily available literature; its creation is a logical extension of the broader exploration of quinoline chemistry that began in the 19th century. The development of fundamental methods for constructing the quinoline ring system by chemists such as Max Conrad, Leonhard Limpach, R. G. Gould, and W. A. Jacobs laid the groundwork for the synthesis of a vast array of substituted quinolines.[1]

The significance of 4-hydroxyquinolines, such as this compound, escalated with the discovery of their utility as precursors to potent antimalarial drugs. The 4-hydroxy group can be readily converted to a 4-chloro group, which is then substituted with a suitable amine side chain to produce analogues of chloroquine and other 4-aminoquinoline antimalarials. This has driven continued interest in efficient and scalable syntheses of these foundational molecules.

Core Synthetic Methodologies

Two classical named reactions form the historical bedrock of this compound synthesis: the Conrad-Limpach synthesis and the Gould-Jacobs reaction. Both methods involve the cyclization of a substituted aniline with a three-carbon component to form the quinoline ring system.

The Conrad-Limpach Synthesis (1887)